4,4-Dioxo-3-phenyl-5,6-dihydro-1,4$l^{6}-oxathiine-2-carbonyl chloride
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Overview
Description
4,4-Dioxo-3-phenyl-5,6-dihydro-1,4$l^{6}$-oxathiine-2-carbonyl chloride is a synthetic organic compound belonging to the oxathiine family. This compound is characterized by a six-membered ring containing sulfur, oxygen, and nitrogen atoms. It is a white to off-white crystalline powder with a molecular formula of C${11}$H${9}$ClO$_{4}$S and a molecular weight of 272.7 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dioxo-3-phenyl-5,6-dihydro-1,4$l^{6}$-oxathiine-2-carbonyl chloride can be synthesized through several methods:
Reaction of 2-hydroxythiophenol with phthalic anhydride: This reaction is carried out in the presence of thionyl chloride.
Reaction of phthalimide with thioanisole: This method involves the use of potassium hydroxide followed by chlorination with thionyl chloride.
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4,4-Dioxo-3-phenyl-5,6-dihydro-1,4$l^{6}$-oxathiine-2-carbonyl chloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be easily hydrolyzed in the presence of water or other nucleophiles to form the corresponding carboxylic acid.
Substitution Reactions: Due to the presence of the carbonyl chloride group, it can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of bases or acids.
Substitution: Nucleophiles such as amines, alcohols, or thiols under mild to moderate conditions.
Major Products
Hydrolysis: Formation of the corresponding carboxylic acid.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dioxo-3-phenyl-5,6-dihydro-1,4$l^{6}$-oxathiine-2-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as a reactive precursor in various organic synthesis reactions.
Biology: Investigated for its potential use as a fluorescent probe for sensing and imaging applications.
Medicine: Explored for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4,4-Dioxo-3-phenyl-5,6-dihydro-1,4$l^{6}$-oxathiine-2-carbonyl chloride involves its reactivity due to the carbonyl chloride group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile interacting with the compound.
Comparison with Similar Compounds
4,4-Dioxo-3-phenyl-5,6-dihydro-1,4$l^{6}$-oxathiine-2-carbonyl chloride can be compared with other oxathiine derivatives:
4,5-Dioxo-2,3-diaryl-5-diazo-6,6-dimethyl-4,5,6,7-tetrahydroindazoles: These compounds also contain a six-membered ring with heteroatoms and exhibit similar reactivity.
4,4-Dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl chloride: A closely related compound with similar structural and chemical properties.
Properties
IUPAC Name |
4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO4S/c12-11(13)9-10(8-4-2-1-3-5-8)17(14,15)7-6-16-9/h1-5H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOVZYQETWNKAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C(=C(O1)C(=O)Cl)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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